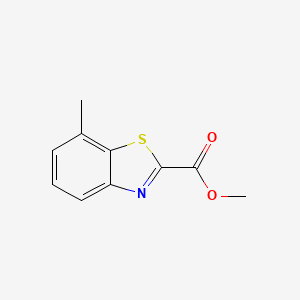

7-Methyl-benzothiazole-2-carboxylic acid methyl ester

Description

Historical Context of Benzothiazole Derivatives in Chemical Research

The historical development of benzothiazole derivatives traces back to the late 19th century, marking a significant milestone in heterocyclic chemistry. The fundamental benzothiazole structure was first synthesized in 1889 by German chemist Heinrich Debus, establishing the foundation for subsequent research into this versatile class of compounds. The initial investigations focused primarily on benzothiazole as a synthetic intermediate in organic chemistry, but its medicinal potential began to unfold gradually as researchers explored its biological activities and pharmacological effects.

The 1950s witnessed a pivotal period in benzothiazole research when derivatives of benzothiazole, particularly 2-aminobenzothiazoles, were investigated for their muscle relaxant properties. This early recognition of biological activity sparked sustained interest in the pharmacological potential of benzothiazole derivatives. The research trajectory expanded significantly throughout the subsequent decades, with notable contributions from seminal studies elucidating the structure-activity relationships and therapeutic applications of various benzothiazole analogues.

The evolution of benzothiazole research has been characterized by the recognition of these compounds as privileged scaffolds in medicinal chemistry. The concept of privileged structures has emerged as a successful technique for novel drug discovery, with benzothiazoles serving as attractive sources of core scaffolds and capping fragments due to their innate affinity for distinct biological receptors. This unique family of compounds can bind to several receptors with great affinity, making them valuable tools for medicinal chemists in the rapid and consistent discovery of physiologically active drugs across many therapeutic domains.

Contemporary research methodologies have further propelled the exploration of benzothiazole derivatives through advances in synthetic methodologies, combinatorial chemistry, and computational modeling techniques. The advent of high-throughput screening platforms and virtual screening approaches has accelerated the identification of lead compounds with desirable pharmacological properties. The structural versatility of benzothiazole derivatives has enabled researchers to explore diverse chemical modifications, including variations in substitution patterns, functional group incorporation, and stereochemical configurations.

Significance of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester in Academic Studies

The compound this compound occupies a distinctive position within the benzothiazole family due to its specific structural features and demonstrated research applications. The molecule is characterized by a benzothiazole ring system with a methyl substituent at the 7-position and a carboxylic acid methyl ester functionality at the 2-position. This particular substitution pattern confers unique chemical and biological properties that distinguish it from other benzothiazole derivatives.

Academic interest in this compound has been driven by its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Research investigations have demonstrated that benzothiazole derivatives, including compounds with similar structural motifs, exhibit significant biological activities across multiple therapeutic areas. The presence of the methyl ester group at the 2-position is particularly noteworthy, as methyl esters of benzothiazole carboxylic acids are recognized for their enhanced metabolic stability compared to free carboxylic acids, making them attractive candidates in drug discovery processes.

The synthesis of this compound has been accomplished through various synthetic pathways, contributing to the understanding of benzothiazole chemistry and reaction mechanisms. One established synthetic approach involves the three-step synthesis starting from 1,4-benzoquinone and cysteine methyl ester hydrochloride through Michael addition to afford hydroquinone, followed by oxidation with potassium ferricyanide to give the benzothiazine derivative, which undergoes contraction to the benzothiazole ring in acidic medium.

The compound's significance extends beyond its synthetic accessibility to its role as a versatile building block in organic synthesis. The methyl ester functionality allows for nucleophilic attack, facilitating the formation of diverse derivatives through various chemical transformations. This structural feature enables researchers to explore structure-activity relationships and develop optimized compounds with enhanced biological properties and selectivity.

Research data indicates that the compound exhibits notable antimicrobial properties, with studies demonstrating its ability to inhibit bacterial growth against various pathogenic strains. Investigations have shown that derivatives with methoxy thiophene-3-yl moiety at the 7th position of benzothiazole improved antibacterial activity, suggesting that positional substitutions significantly influence biological efficacy. The compound's potential in anti-tubercular applications has also been highlighted, with research indicating its efficacy against Mycobacterium tuberculosis, positioning it as a potential lead compound for developing new anti-tubercular agents.

Current Research Landscape and Knowledge Gaps

The contemporary research landscape surrounding this compound reflects a dynamic and evolving field with significant opportunities for advancement. Current investigations span multiple disciplines, including medicinal chemistry, organic synthesis, and biological evaluation, yet several knowledge gaps persist that warrant focused research attention.

Recent studies have demonstrated the compound's potential in various therapeutic applications, particularly in antimicrobial and anticancer research. The antibacterial potential of benzothiazole derivatives has been extensively documented, with research indicating that these compounds can inhibit bacterial growth through multiple mechanisms, including inhibition of dihydroorotase, deoxyribonucleic acid gyrase, and other essential bacterial enzymes. However, comprehensive mechanistic studies specifically focused on this compound remain limited, representing a significant gap in current understanding.

The structure-activity relationship studies for this specific compound are incomplete, despite the extensive research on related benzothiazole derivatives. While general principles have been established regarding the influence of substitution patterns on biological activity, detailed investigations into how the specific 7-methyl and 2-carboxylic acid methyl ester substitutions affect pharmacological properties are lacking. Research has shown that the position and nature of substituents on the benzene and thiazole rings impact steric hindrance, electronic properties, and lipophilicity of benzothiazole compounds, thereby modulating their biological activities, but specific data for this compound remains scarce.

Current analytical and characterization methodologies for benzothiazole derivatives have advanced significantly, incorporating sophisticated techniques such as nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry. However, standardized protocols for the comprehensive characterization of this compound, including its polymorphic forms and solution behavior, require further development. The compound's crystal structure and intermolecular interactions, which are crucial for understanding its solid-state properties and potential formulation strategies, represent areas requiring additional investigation.

The synthetic chemistry of this compound presents both opportunities and challenges. While established synthetic routes exist, optimization studies focusing on improving yields, reducing reaction times, and developing environmentally friendly synthetic approaches remain active areas of research. The development of novel synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry approaches, could significantly enhance the accessibility and scalability of this compound for research applications.

Biological evaluation studies have provided preliminary evidence of the compound's antimicrobial and potential anticancer activities, but comprehensive pharmacological profiling remains incomplete. The lack of systematic studies examining dose-response relationships, mechanistic pathways, and target identification represents a significant knowledge gap. Additionally, comparative studies evaluating this compound against other benzothiazole derivatives using standardized assay conditions are needed to establish its relative potency and selectivity.

The application of computational chemistry and molecular modeling approaches to understand the compound's behavior and predict its properties represents an underexplored area. While computational studies have been applied to benzothiazole derivatives in general, specific molecular dynamics simulations, quantum chemical calculations, and pharmacophore modeling for this compound could provide valuable insights into its molecular interactions and guide future research directions.

Contemporary research also reveals gaps in understanding the compound's stability profile, degradation pathways, and metabolic fate. These factors are crucial for potential pharmaceutical applications and require systematic investigation using modern analytical techniques. The development of stability-indicating analytical methods and forced degradation studies would contribute significantly to the comprehensive characterization of this compound.

The integration of advanced synthetic biology approaches and biotechnological methods for producing benzothiazole derivatives represents an emerging research frontier. While traditional synthetic chemistry remains the primary approach for compound preparation, exploring biosynthetic pathways and enzymatic synthesis could offer sustainable and selective alternatives for future research and development efforts.

Properties

IUPAC Name |

methyl 7-methyl-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTORFQVHRYQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl chloroacetate under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the reaction of 2-aminobenzenethiol with methyl 2-bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using efficient and economical methods. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the yield and reduce reaction times . These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-benzothiazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Methyl-benzothiazole-2-carboxylic acid methyl ester has been explored for its potential in drug development, particularly in the following areas:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL .

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells. Specific derivatives have shown cytotoxic effects against leukemia cell lines, with IC50 values in sub-micromolar concentrations .

- Anti-tubercular Activity : Recent studies highlight its efficacy against Mycobacterium tuberculosis, suggesting that it may serve as a lead compound for developing new anti-tubercular agents .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create more complex molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The methyl ester group allows for nucleophilic attack, facilitating the formation of diverse derivatives.

- Condensation Reactions : It serves as a precursor for synthesizing other benzothiazole derivatives through reactions like Knoevenagel condensation .

Industrial Applications

The compound finds utility in various industrial processes:

- Dyes and Pigments Production : Due to its chemical structure, it can be employed in the synthesis of dyes and pigments used in textiles and coatings.

- Agricultural Chemicals : There is potential for its application as a pesticide or herbicide given its biological activity against pathogens .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it could effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Assessment

In vitro assays conducted on cancer cell lines revealed that derivatives of this compound induced apoptosis effectively. Flow cytometry confirmed increased caspase activity, indicative of programmed cell death .

Mechanism of Action

The mechanism of action of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . Additionally, the compound’s ability to interact with DNA and proteins contributes to its anticancer properties .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The structural analogs of this compound primarily differ in substituent positions and functional groups. Key comparisons include:

Key Observations :

- Substituent Position : The 7-methyl group in the target compound introduces steric effects distinct from 6-substituted analogs. This may influence binding interactions in biological systems or crystallization behavior in synthesis .

- Pharmacological Relevance : Methyl esters at the 2-position are recurrent in bioactive benzothiazoles, with demonstrated analgesic activity in related derivatives (e.g., 4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxylic acid methyl esters) .

Heterocyclic Analogs

Benzothiazole derivatives are often compared to structurally related heterocycles, such as benzothiophenes and imidazoles:

Key Observations :

- Electronic Effects : Benzothiazoles contain a nitrogen atom in the thiazole ring, enhancing hydrogen-bonding capacity compared to sulfur-only heterocycles like benzothiophenes. This may improve target binding in drug design .

- Biological Activity : Halogenated derivatives (e.g., bromo/chloro) often exhibit increased lipophilicity and membrane permeability, but their toxicity profiles require careful evaluation .

Methyl Esters in Analytical Chemistry

Methyl esters of carboxylic acids are widely used in gas chromatography-mass spectrometry (GC-MS) for metabolite profiling. For example:

- Fatty Acid Methyl Esters: Used as internal standards in lipidomics (e.g., heptadecanoic acid methyl ester, palmitic acid methyl ester) .

Biological Activity

7-Methyl-benzothiazole-2-carboxylic acid methyl ester (MBTCA) is a compound belonging to the benzothiazole family, notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MBTCA, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for MBTCA is , characterized by a benzothiazole ring structure with a methyl group at the 7th position and a carboxylic acid methyl ester at the 2nd position. This unique structure contributes to its biological properties.

The biological activity of MBTCA is primarily attributed to its interactions with various biomolecules. Benzothiazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. However, specific mechanisms for MBTCA remain underexplored. It is hypothesized that the compound may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

- Enzyme Inhibition : Interaction with enzymes related to disease processes.

Antimicrobial Activity

Research indicates that MBTCA demonstrates significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported as low as 3.12 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects

Preliminary studies suggest that MBTCA may possess anticancer properties. A study indicated that similar benzothiazole derivatives could reduce cell viability in breast cancer cells (MCF-7) by inducing apoptosis and affecting the cell cycle . While specific data on MBTCA is limited, its structural similarities to other active compounds suggest potential efficacy in cancer treatment.

Study on Antimicrobial Potency

A recent study evaluated the antibacterial activity of various benzothiazole derivatives, including MBTCA. The results indicated that MBTCA exhibited potent antibacterial effects, particularly against multidrug-resistant strains. The compound's structure was linked to enhanced lipophilicity, which may facilitate better membrane penetration and efficacy .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| MBTCA | 3.12 | Staphylococcus aureus |

| Compound 2d | 8 | Enterococcus faecalis |

| Other Compounds | Varied | Various Gram-positive/negative |

Q & A

Q. What are the optimized synthetic routes for 7-methyl-benzothiazole-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Mitsunobu reactions, depending on precursor availability. For example, methyl ester intermediates (e.g., methyl 4-methyl-2,2-dioxo-benzothiazine-3-carboxylate) are hydrolyzed under alkaline conditions to yield carboxylic acids, but prolonged reaction times or excess base may lead to decarboxylation or unintended byproducts . Purification often combines column chromatography (e.g., PE/EA 35:1 v/v) and recrystallization via solvent diffusion to achieve >70% purity .

Q. How can researchers verify the structural integrity of 7-methyl-benzothiazole derivatives?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and detect impurities. For instance, -NMR can resolve methyl and ester group signals in benzothiazole derivatives .

- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding networks, critical for understanding bioactivity .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating 7-methyl-benzothiazole-2-carboxylate derivatives?

- Column chromatography : Silica gel with gradients of polar/non-polar solvents (e.g., PE/EA) removes unreacted starting materials .

- Recrystallization : Solvent diffusion (e.g., DMF/acetic acid) enhances crystal purity .

- Acid-base extraction : Used for separating carboxylic acids from esters during hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological activity of benzothiazole derivatives?

- Methyl vs. hydroxyl groups : 4-Methyl substituents in benzothiazine esters enhance analgesic activity compared to 4-hydroxy analogs, likely due to reduced metabolic instability .

- Electronic effects : Electron-withdrawing groups (e.g., halogens) on the benzothiazole ring improve binding affinity to targets like dihydroorotate dehydrogenase (DHODH) .

- Bioisosteric replacements : Replacing ester groups with amides or boronic esters alters solubility and pharmacokinetics .

Q. What analytical approaches resolve contradictions in reaction outcomes (e.g., unexpected decarboxylation during hydrolysis)?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation. For example, alkaline hydrolysis of methyl esters may yield sodium salts instead of free acids, requiring pH-controlled acidification .

- Isolation and characterization : X-ray analysis of unexpected products (e.g., 4-methyl-2,2-dioxo-benzothiazine) clarifies decomposition pathways .

- Computational modeling : DFT studies predict thermodynamic stability of intermediates .

Q. How can researchers leverage 7-methyl-benzothiazole-2-carboxylate as a scaffold for drug discovery?

- Derivatization : Introduce pharmacophores (e.g., piperidinyl or aryl groups) via ester hydrolysis or nucleophilic substitution .

- Biological screening : Test AMPK activation or antiviral activity using cell-based assays. Derivatives with bulky substituents show enhanced cell permeability .

- Conformational analysis : Compare crystal structures of polymorphic forms to optimize bioavailability .

Q. What safety protocols are critical when handling benzothiazole derivatives in the lab?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .

- Waste disposal : Segregate halogenated byproducts (e.g., 6-chlorohexyl intermediates) for specialized treatment .

Methodological Recommendations

- Synthesis : Optimize ester hydrolysis by controlling NaOH concentration (<1M) and reaction time (<24h) to avoid decarboxylation .

- Characterization : Combine NMR (for functional groups) and X-ray (for stereochemistry) to resolve structural ambiguities .

- Data interpretation : Cross-reference HPLC retention times with synthetic standards to confirm product identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.